molecular formula C23H16N2O B8404107 Bis(6-phenyl-2-pyridinyl)methanone

Bis(6-phenyl-2-pyridinyl)methanone

Cat. No. B8404107
M. Wt: 336.4 g/mol
InChI Key: SSUONONIGQENDF-UHFFFAOYSA-N
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Patent
US07442797B2

Procedure details

Manganese (IV) oxide (2.8 g, purity 90%, 29.5 mmol) was added to a dichloromethane (20 ml) solution of 1,1-bis(6-phenylpyridine-2-yl)methanol (1.0 g, 3.0 mmol) obtained by Example 19, and this reaction mixture was stirred for 1 hour at room temperature. The obtained reaction mixture was filtered by silica gel, the solvent of the filtrate was distilled off, and the residue was purified by recrystallization, thereby obtaining 920 mg of 2,2′-carbonylbis(6-phenylpyridine) as white powder. Yield: 92.7%.
Name
1,1-bis(6-phenylpyridine-2-yl)methanol
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:12]=[C:11]([CH:13]([C:15]3[CH:20]=[CH:19][CH:18]=[C:17]([C:21]4[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=4)[N:16]=3)[OH:14])[CH:10]=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>[O-2].[Mn+4].[O-2].ClCCl>[C:13]([C:11]1[CH:10]=[CH:9][CH:8]=[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[N:12]=1)([C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[N:16]=1)=[O:14] |f:1.2.3|

Inputs

Step One
Name
1,1-bis(6-phenylpyridine-2-yl)methanol
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=CC(=N1)C(O)C1=NC(=CC=C1)C1=CC=CC=C1
Name
Quantity
2.8 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this reaction mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The obtained reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered by silica gel
DISTILLATION
Type
DISTILLATION
Details
the solvent of the filtrate was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by recrystallization

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(C1=NC(=CC=C1)C1=CC=CC=C1)C1=NC(=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 920 mg
YIELD: PERCENTYIELD 92.7%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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